BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Analysis of SIK Inhibitors: YKL-
05-099 and GLPG3970

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YKL-05-099

Cat. No.: B611891

For Immediate Release

This guide provides a detailed comparison of two prominent small molecule inhibitors of Salt-
Inducible Kinases (SIKs): YKL-05-099 and GLPG3970. Developed for researchers, scientists,
and professionals in drug development, this document outlines their mechanisms of action,
pharmacological profiles, and efficacy as demonstrated in preclinical and clinical studies. All
guantitative data is presented in structured tables, and key methodologies are detailed to
support further research and interpretation.

Introduction and Mechanism of Action

Salt-Inducible Kinases (SIKs), a family of three serine/threonine kinases (SIK1, SIK2, and
SIK3), are key regulators of inflammatory and metabolic pathways. They are members of the
AMP-activated protein kinase (AMPK) family.[1][2] SIKs exert their influence by phosphorylating
and thereby retaining crucial transcription cofactors, such as CREB-regulated transcription
coactivators (CRTCs) and Class lla histone deacetylases (HDACS), in the cytoplasm.[1][3]

Inhibition of SIKs allows these cofactors to translocate to the nucleus, where they modulate
gene expression. This process typically leads to a dual immunomodulatory effect: the
suppression of pro-inflammatory cytokines (e.g., TNF-q, IL-12, IL-6) and the enhancement of
anti-inflammatory cytokines like IL-10.[2][4][5] This dual action makes SIK inhibition a promising
therapeutic strategy for a range of autoimmune and inflammatory diseases.[6][7]
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YKL-05-099 is a potent pan-SIK inhibitor, demonstrating activity against all three isoforms. It is
primarily utilized as a chemical probe for in vivo studies to explore SIK function.[8][9]
GLPG3970 is a clinical-stage, potent, and selective dual inhibitor of SIK2 and SIK3, developed
for the treatment of inflammatory diseases.[2][6]

Caption: General SIK signaling pathway and point of intervention.

Pharmacological Profile: In Vitro Potency

The primary distinction between YKL-05-099 and GLPG3970 lies in their selectivity for SIK
isoforms. YKL-05-099 is a pan-inhibitor, while GLPG3970 demonstrates significant selectivity
for SIK2 and SIK3 over SIK1.

SIK1 ICso SIK2 ICso SIK3 ICso
Compound Target(s) Reference(s)
(nM) (nM) (nM)

YKL-05-099  Pan-SIK ~10 ~40 ~30 [9][10]

GLPG3970 SIK2/SIK3  282.8 7.8 3.8 [2][11]

Table 1:
Comparative
in vitro
inhibitory
concentration
s (ICso)
against SIK
isoforms.

Preclinical Efficacy

Both compounds have demonstrated significant biological effects in various preclinical models,
aligning with their mechanism of action.

YKL-05-099

YKL-05-099 has been extensively profiled in diverse in vivo models. In a mouse model of salt-
sensitive hypertension, a 20 mg/kg/day dose of YKL-05-099 prevented kidney damage and
high blood pressure by blocking inflammation and oxidative stress.[12] In models of MLL-
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rearranged Acute Myeloid Leukemia (AML), YKL-05-099 treatment attenuated disease
progression and extended animal survival at well-tolerated doses.[3] It has also been shown to
increase bone formation in mice.[13] Mechanistically, in vivo administration reduces the
phosphorylation of the SIK substrate HDAC5 and modulates serum cytokine levels, decreasing
TNFa and increasing IL-10 after an LPS challenge.[8][10]

GLPG3970

Preclinical evaluation of GLPG3970 has focused on inflammatory disease models. In a murine
collagen-induced arthritis (CIA) model, GLPG3970 reduced the clinical score, with the highest
dose showing efficacy comparable to an anti-TNF agent.[5] In an IL-23-induced psoriatic
arthritis model, it also decreased the clinical score and osteophyte formation.[5] In vitro
experiments using LPS-stimulated human whole blood showed that GLPG3970 leads to a
dose-dependent reduction of TNFa and an increase in IL-10 release, confirming its dual
immunomodulatory activity.[5]
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Compound Model Key Findings Reference(s)
- Prevented kidney
Salt-Sensitive
YKL-05-099 damage and [12]

Hypertension (Mouse)

hypertension.

Acute Myeloid

Attenuated disease

Leukemia (Mouse progression, extended  [3][14]
PDX) survival.
Reduced HDAC5
hosphorylation;
LPS Challenge phosphoty
decreased serum [8][10]
(Mouse) ]
TNFa, increased IL-
10.
Ovariectomized Increased bone
: [13][15]
Mouse Model formation rate.
Reduced clinical
Collagen-Induced
GLPG3970 N score, comparable to [5]
Arthritis (Mouse) )
anti-TNF therapy.
o . Decreased clinical
Psoriatic Arthritis
score and osteophyte [5]
(Mouse)

formation.

LPS Challenge
(Human Whole Blood)

Dose-dependent
reduction of TNFa and

increase in IL-10.

[2][5]

Table 2: Summary of
key preclinical efficacy

data.

Clinical Efficacy: GLPG3970

GLPG3970 is the only one of the two compounds to have advanced into clinical trials. It has
been evaluated in patients with psoriasis, ulcerative colitis (UC), and rheumatoid arthritis (RA).
Across these studies, GLPG3970 was found to be generally safe and well-tolerated.[16][17]
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Indication

Study Phase

Key Efficacy
Outcome
Results

Reference(s)

Psoriasis

Phase Ib

4 of 13 patients

(31%) on

GLPG3970

achieved PASI -
Positive

50 response at

Week 6, vs. 0%

on placebo

(p=0.002).

[16][17][18]

Ulcerative Colitis

Phase lla

Showed positive

signals on

endoscopy and

histology but did

not differentiate )
from placebo on Inconclusive
the primary

endpoint (change

in total Mayo

Clinic Score).

[16][17][19]

Rheumatoid
Arthritis

Phase lla

Showed no
differentiation
from placebo on
the primary )
] Negative
endpoint (change
from baseline in
DAS28-CRP

score).

[16][17][19]

Table 3:
Summary of
GLPG3970
clinical trial

results.
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While showing a statistically significant effect in psoriasis, the results in UC and RA did not
meet the primary endpoints, leading Galapagos to pivot to backup SIK inhibitor compounds for
further development.[18][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings.
Below are summaries of key experimental protocols cited in the literature for both compounds.

Protocol 1: YKL-05-099 In Vivo LPS Challenge

e Animal Model: Male 8-10 week-old C57BL/6 mice.[8][10]

e Compound Administration: YKL-05-099 was formulated in 5% N-methyl-2-pyrrolidinone, 5%
Solutol HS15, and 90% normal saline. It was administered via intraperitoneal (IP) injection at
specified doses (e.g., 5, 20, 50 mg/kg).[8][10]

 Inflammatory Challenge: 15 minutes after compound administration, mice were challenged
with an IP injection of Lipopolysaccharide (LPS) at 0.5 mg/kg.[8]

o Sample Collection: One hour post-LPS challenge, mice were euthanized. Blood was
collected for serum cytokine analysis (TNFa, IL-10), and spleens were harvested to assess
phosphorylation of SIK substrates (e.g., p-HDAC5 Ser259) in leukocytes via immunoblotting.
[8]
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Caption: Workflow for a preclinical in vivo LPS challenge model.
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Protocol 2: GLPG3970 Phase Ib Psoriasis Clinical Trial
(CALOSOMA)

o Study Design: A randomized, double-blind, placebo-controlled study.[17][20]
o Patient Population: 26 patients with moderate to severe psoriasis.[17]

o Treatment Regimen: Patients were randomized (3:2 ratio) to receive either GLPG3970 or a
matching placebo. The drug was administered orally, once-daily for a duration of 6 weeks.
[17][21]

e Primary Endpoint: The main objective was to evaluate safety, tolerability, and early signs of
clinical efficacy. The key efficacy endpoint was the Psoriasis Area and Severity Index (PASI)
50 response, defined as at least a 50% improvement from the baseline PASI score at Week
6.[17][21]

» Analysis: The proportion of patients achieving PASI 50 in the GLPG3970 group was
compared to the placebo group.[17]

Summary and Conclusion

YKL-05-099 and GLPG3970 are both valuable small molecules for interrogating the SIK
signaling pathway, but they differ significantly in their selectivity, stage of development, and
application.

» YKL-05-099 serves as a potent, well-characterized pan-SIK inhibitor and an essential in vivo
tool compound. Its broad activity against all three SIK isoforms has helped elucidate the role
of this kinase family in diverse physiological processes, from inflammation and cancer to
metabolic diseases. Its development has not progressed to clinical trials.

o GLPG3970 is a clinical-stage, selective dual SIK2/SIK3 inhibitor. Its selectivity was designed
to potentially avoid side effects associated with SIK1 inhibition. While it demonstrated a clear,
statistically significant clinical effect in psoriasis, it failed to meet primary endpoints in larger
studies for ulcerative colitis and rheumatoid arthritis.[19]

In conclusion, the comparison highlights a trade-off between the broad-spectrum activity of a
tool compound like YKL-05-099, which is invaluable for preclinical discovery, and the targeted
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selectivity of a clinical candidate like GLPG3970, which is designed for a specific therapeutic
index in humans. The mixed clinical results for GLPG3970 underscore the complexities of
translating preclinical immunomodulatory effects into robust clinical efficacy across different
inflammatory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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